1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
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Overview
Description
1-(4-Hydroxy-1-oxa-9-azaspiro[55]undecan-9-yl)prop-2-en-1-one is a complex organic compound characterized by its spirocyclic structure This compound is part of the spiro[5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps, such as hydroxylation and acrylation, are performed to introduce the hydroxy and prop-2-en-1-one groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxy and acryl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
1-(4-Hydroxy-1-oxa-9-azaspiro[5
Medicine: The compound has shown promise in the development of antituberculosis agents due to its ability to inhibit the MmpL3 protein of Mycobacterium tuberculosis.
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: The compound's biological activity has been explored in various assays to understand its potential therapeutic effects.
Industry: Its unique structure makes it a valuable component in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. In the case of antituberculosis activity, the compound inhibits the MmpL3 protein, which is essential for the transport of lipids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell membrane, leading to the death of the bacteria.
Comparison with Similar Compounds
1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is unique due to its specific structural features and biological activities. Similar compounds include other spirocyclic derivatives such as 4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one and 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate
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Properties
IUPAC Name |
1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-11(15)13-6-4-12(5-7-13)9-10(14)3-8-16-12/h2,10,14H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAELGDGBLQNFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CC1)CC(CCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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